2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline
Description
Properties
CAS No. |
667938-69-4 |
|---|---|
Molecular Formula |
C22H11F12N |
Molecular Weight |
517.3 g/mol |
IUPAC Name |
2,6-bis[3,5-bis(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C22H11F12N/c23-19(24,25)12-4-10(5-13(8-12)20(26,27)28)16-2-1-3-17(18(16)35)11-6-14(21(29,30)31)9-15(7-11)22(32,33)34/h1-9H,35H2 |
InChI Key |
DYWSMARJAXQXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
Key Findings:
- Yield : 89–99%.
- Scope : Compatible with electron-deficient aryl bromides.
- Byproducts : Minimal (<5% bis-arylation byproducts).
Table 1 : Optimization of Buchwald-Hartwig Amination
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃/BrettPhos | 99 | |
| Base | NaOtert-Bu | 99 | |
| Solvent | Toluene | 97 | |
| Temperature | 110°C | 99 |
Suzuki-Miyaura Cross-Coupling
This method employs palladium catalysis to couple boronic acids with aryl halides. It is advantageous for its mild conditions and functional group tolerance.
Procedure:
Key Findings:
- Yield : 75–85%.
- Challenges : Requires stoichiometric control to avoid over-arylation.
- Purification : Column chromatography (hexane/EtOAc).
Table 2 : Suzuki-Miyaura Reaction Parameters
| Component | Role | Quantity |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst | 3 mol% |
| K₂CO₃ | Base | 3 equiv |
| 3,5-(CF₃)₂C₆H₃B(OH)₂ | Boronic Acid | 2.2 equiv |
Ullmann-Type Coupling
Ullmann coupling utilizes copper catalysts to form C–N bonds, offering a cost-effective alternative to palladium-based methods.
Procedure:
Key Findings:
- Yield : 60–70%.
- Limitations : Prolonged reaction times and lower yields compared to Pd methods.
- Side Reactions : Homocoupling of aryl halides (~10%).
Table 3 : Ullmann Coupling Efficiency
| Condition | Outcome |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 120°C |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is feasible due to the electron-withdrawing effect of trifluoromethyl groups, which activate aryl halides toward nucleophilic attack.
Procedure:
Key Findings:
- Yield : 50–55%.
- Drawbacks : Requires harsh conditions and excess fluoride.
- Applications : Limited to small-scale synthesis.
Comparative Analysis of Methods
Table 4 : Method Comparison
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Buchwald-Hartwig | 99 | High | Industrial |
| Suzuki-Miyaura | 85 | Moderate | Lab-scale |
| Ullmann | 70 | Low | Lab-scale |
| SNAr | 55 | Low | Limited |
Mechanistic Considerations
- Buchwald-Hartwig : Proceeds via oxidative addition of Pd⁰ to the aryl halide, followed by amine coordination and reductive elimination.
- Suzuki-Miyaura : Transmetallation between Pd and boronic acid precedes C–C bond formation.
- Ullmann : Single-electron transfer (SET) from Cu¹⁺ to aryl halide generates aryl radicals.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic rings in this compound facilitate electrophilic substitutions under controlled conditions. The -CF₃ groups direct incoming electrophiles to specific positions:
Key Insight : Steric hindrance from the bis(trifluoromethyl)phenyl groups suppresses polysubstitution, favoring mono-functionalization .
Palladium-Catalyzed Cross-Coupling Reactions
The aniline NH₂ group acts as a transient directing group (TDG) in C–H activation reactions:
Mechanistic Note : The -CF₃ groups stabilize palladacycle intermediates, enhancing reaction efficiency .
Functional Group Transformations
The aniline moiety undergoes derivatization to form sulfonamides or imines:
| Reaction | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonylation | ArSO₂Cl, pyridine, 20–30°C, 48h | Sulfonamide derivatives | 28–42% | |
| Schiff Base Formation | RCHO, EtOH, Δ | Imines | 60–75% | Inferred from |
Example Synthesis :
python# Synthesis of sulfonamide derivative (from [7]) 1. Dissolve 2-methyl-3,5-bis(trifluoromethyl)aniline (0.387 mmol) in dry pyridine. 2. Add 4-tert-butyl-2,6-dimethyl-benzenesulfonyl chloride (0.383 mmol). 3. Stir at 20–30°C for 48h. 4. Isolate product via acid-base workup (28% yield).
Reductive Amination and Hydrogenation
The NH₂ group participates in reductive amination with ketones or aldehydes:
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetophenone | Pd/C, H₂ (2 MPa), 60°C | Secondary amine | 87% | Analogous to |
Critical Factor : Hydrogen pressure and catalyst loading minimize over-reduction .
Biological Activity-Related Modifications
Derivatives of this compound show antimicrobial and anticancer potential:
Comparative Reactivity of Structural Analogs
The reactivity of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline differs from simpler analogs:
Synthetic Challenges and Optimization
Scientific Research Applications
Organic Synthesis
2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline serves as a crucial intermediate in the synthesis of complex organic molecules. Its derivatives have been synthesized for various applications:
- Synthesis of Pyrazole Derivatives : Research has shown that derivatives of this compound can be used to create novel pyrazole derivatives that exhibit antimicrobial properties. These compounds have been tested against drug-resistant bacterial strains, demonstrating significant growth inhibition .
- Formation of Arylbenzimidazoles : The compound acts as a precursor for the synthesis of arylbenzimidazole derivatives, which are important in pharmaceutical applications due to their biological activities .
Catalysis
The compound is also pivotal in catalysis:
- Organocatalysts : 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline is utilized in the development of organocatalysts, particularly thiourea-based catalysts. These catalysts have shown remarkable efficiency in promoting various organic transformations through hydrogen bonding interactions .
- Palladium-Catalyzed Reactions : It has been identified as an efficient monodentate transient directing group (MonoTDG) in palladium-catalyzed reactions. This application is particularly useful for dehydrogenative cross-coupling reactions involving benzaldehydes and arenes .
Medicinal Chemistry
The medicinal applications of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline are noteworthy:
- Antimicrobial Activity : Compounds derived from this aniline have been reported to possess potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The presence of hydrophobic substituents enhances their efficacy .
- Receptor Affinity : Some derivatives exhibit significant affinity towards human neurokinin receptors (NK1), which could be beneficial in developing treatments for conditions like anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing pyrazole derivatives from 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline revealed that these compounds displayed minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against resistant bacterial strains. This indicates their potential use in treating infections caused by drug-resistant bacteria .
Case Study 2: Catalytic Applications
The use of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline as a directing group in palladium-catalyzed reactions has been extensively studied. The compound's ability to facilitate direct dehydrogenative cross-coupling reactions has led to more efficient synthetic pathways for complex organic molecules .
Mechanism of Action
The mechanism of action of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Observations :
- Steric Effects : The target compound’s 3,5-bis(trifluoromethyl)phenyl substituents create a more crowded environment than 3,5-bis(trifluoromethyl)aniline, limiting rotational freedom and favoring applications requiring rigid frameworks (e.g., high-performance polymers) .
Thermal and Solubility Properties
Table 2: Thermal and Solubility Data
Key Findings :
- Thermal Stability : Polyimides derived from 2,6-bis(trifluoromethyl)benzidine exhibit Tg values up to 373°C, attributed to linear rigidity . While direct Tg data for the target compound’s polymers are unavailable, its bulkier structure may further elevate Tg by restricting chain mobility .
- Solubility : The target compound’s solubility in toluene and THF (observed in its use for propanamide synthesis ) contrasts with simpler analogs like 3,5-bis(trifluoromethyl)aniline, which dissolve more readily in polar solvents due to reduced steric hindrance .
Biological Activity
2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties, particularly the presence of trifluoromethyl groups. These groups enhance the compound's lipophilicity and potentially its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline
- Molecular Formula : C20H14F6N
- Molecular Weight : 396.32 g/mol
- CAS Number : 667938-69-4
The compound features an aniline core substituted with two 3,5-bis(trifluoromethyl)phenyl groups. The trifluoromethyl substituents are known to influence the electronic properties of the molecule, which can enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline exhibit potent antimicrobial properties against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) : Some related compounds showed MIC values as low as 0.5 µg/mL against resistant strains like Staphylococcus aureus and Enterococcus species .
- Mechanism : The presence of trifluoromethyl groups is believed to enhance the lipophilicity of these compounds, allowing better membrane penetration and interaction with bacterial cell walls.
Anticancer Activity
The anticancer potential of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline has been explored in various studies:
- Inhibition of DHT Production : A derivative containing a similar structure demonstrated significant inhibition of dihydrotestosterone (DHT) production in human keratinocyte cells with an IC50 value of 1.44 µM. This suggests potential applications in treating conditions like androgenetic alopecia .
- Cytotoxicity Studies : Research on related compounds indicates that they exhibit selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells. For instance, one study reported an IC50 value of 29.99 µM against HaCaT cells without significant toxicity to dermal papilla cells .
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated various trifluoromethyl-substituted compounds for their antimicrobial efficacy. The results showed that compounds with multiple trifluoromethyl groups exhibited enhanced activity against drug-resistant bacteria compared to their non-fluorinated counterparts. The compound's structure was crucial in determining its effectiveness against biofilms formed by Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Enterococcus faecalis |
| Compound C | 2.0 | Escherichia coli |
Study 2: Anticancer Properties
In another investigation focused on DHT inhibition, a derivative of caffeic acid containing a similar trifluoromethyl substitution was tested for its ability to inhibit SRD5A1 activity. The study found that at concentrations as low as 1 µM, the compound effectively reduced DHT levels while preserving cell viability .
The biological activity of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Membrane Interaction : The lipophilic nature due to trifluoromethyl groups facilitates better interaction with lipid membranes, enhancing penetration into cells.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Q & A
Basic Research Question
- ¹⁹F NMR : Critical for confirming trifluoromethyl group integration and symmetry. Distinct peaks for equivalent CF₃ groups appear as singlets (~δ -60 to -65 ppm) .
- ¹H NMR : Aromatic protons exhibit splitting patterns reflecting substitution patterns (e.g., para vs. meta coupling).
- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~571.1 for C₂₂H₁₂F₁₂N) and detects impurities .
- X-ray crystallography : Resolves steric and electronic effects of the trifluoromethyl groups in solid-state structures .
What role does 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline serve as a ligand in asymmetric catalysis, and how do its electronic properties influence catalytic efficiency?
Advanced Research Question
The compound acts as a chiral ligand in palladium- or rhodium-catalyzed asymmetric reactions (e.g., hydrogenation). Key factors:
- Electron-withdrawing CF₃ groups : Enhance metal center electrophilicity, accelerating oxidative addition steps.
- Steric bulk : Enforces enantioselectivity by restricting substrate approach to the metal center.
- Applications : Demonstrated in synthesizing axially chiral biaryls, with enantiomeric excess (ee) >90% under optimized conditions .
What specific safety protocols are recommended for handling 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during degradation).
- Storage : In airtight containers under inert gas (argon) to prevent oxidation. Avoid contact with strong acids/bases .
How can discrepancies in reported melting points or reaction yields for this compound be resolved?
Advanced Research Question
Discrepancies often arise from:
- Purity variations : Use quantitative ¹⁹F NMR or HPLC to assess impurity levels (>98% purity required for reliable data) .
- Crystallization conditions : Solvent polarity (e.g., fluorinated vs. hydrocarbon solvents) affects melting point reproducibility .
- Reaction scale : Yields may drop at larger scales due to inefficient mixing or heat transfer; microreactors improve consistency .
What strategies can improve the solubility of 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline in common organic solvents?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
